molecular formula C9H7NO3 B1321946 3-Oxoisoindoline-5-carboxylic acid CAS No. 23386-41-6

3-Oxoisoindoline-5-carboxylic acid

Cat. No. B1321946
CAS RN: 23386-41-6
M. Wt: 177.16 g/mol
InChI Key: VJAXCBJUBWJIRY-UHFFFAOYSA-N
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Description

3-Oxoisoindoline-5-carboxylic acid is a chemical compound that is part of a broader class of compounds known as oxoisoindolines. These compounds are characterized by the presence of an oxo group (=O) and an isoindoline ring structure. The specific compound of interest, 3-oxoisoindoline-5-carboxylic acid, would contain a carboxylic acid group (-COOH) at the 5-position of the isoindoline ring.

Synthesis Analysis

The synthesis of related 3-oxoisoindoline derivatives has been explored in several studies. For instance, the synthesis of 3-oxoisoindoline-1-carboxamide derivatives was achieved through a sequential four-component Ugi reaction followed by oxidative nucleophilic substitution of hydrogen, which utilized the nitro group as a directing group . Another efficient synthesis method for 3-oxoisoindoline derivatives, including carbonitriles and carboxamides, used 2-carboxybenzaldehyde and TMSCN with amines, employing OSU-6 as a catalyst . Additionally, a facile method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives was described using a one-pot, three-component condensation reaction catalyzed by sulfamic acid .

Molecular Structure Analysis

The molecular structure of oxoisoindoline derivatives can be complex and is often confirmed using various spectroscopic techniques. For example, the structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid was characterized using single-crystal X-ray diffraction and other spectroscopic methods . Although this compound is not the exact target molecule, the techniques used for its analysis are relevant for studying the structure of 3-oxoisoindoline-5-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of oxoisoindoline derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The presence of a carboxylic acid group in 3-oxoisoindoline-5-carboxylic acid suggests that it could participate in reactions typical of carboxylic acids, such as esterification or amide formation. The oxo group may also influence the reactivity of the compound, potentially through keto-enol tautomerism or nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxoisoindoline-5-carboxylic acid can be predicted based on the properties of similar compounds. For instance, the presence of hydrogen bonding in chiral derivatives of 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid suggests that 3-oxoisoindoline-5-carboxylic acid may also engage in hydrogen bonding due to its carboxylic acid moiety . The spectroscopic analysis of related compounds provides insights into their electronic properties, such as hyperpolarizability and molecular orbitals, which could be relevant for understanding the behavior of 3-oxoisoindoline-5-carboxylic acid .

Scientific Research Applications

  • Summary of the Application : 3-Oxoisoindoline-5-carboxylic acid is used in the synthesis of 3-oxoisoindoline-5-carboxamide derivatives . These derivatives are evaluated for their antioxidant properties .
  • Methods of Application or Experimental Procedures : The 3-oxoisoindoline-5-carboxamide derivatives were synthesized from 3-oxoisoindoline-5-carboxylic acid . The synthesized compounds were then evaluated for their antioxidant properties using 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and inhibition of human low-density lipoprotein (LDL) oxidation assay .
  • Results or Outcomes : The results showed that all 3-oxoisoindoline-5-carboxamides have possessed antioxidant activity . Among the synthesized analogous, one compound showed dominant activity .

Safety And Hazards

The safety data sheet for 3-Oxoisoindoline-5-carboxylic acid indicates that it may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAXCBJUBWJIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620743
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxoisoindoline-5-carboxylic acid

CAS RN

23386-41-6
Record name 2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23386-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CK Kumar, HV Kumar… - Journal of …, 2010 - onlinepharmacytech.info
… Series of 3-oxoisoindoline-5-carboxamide derivatives 8a-8h were synthesized from 3-oxoisoindoline5-carboxylic acid 8. The synthesized compounds were evaluated for their …
Number of citations: 3 www.onlinepharmacytech.info
L Guo, Y Zhou, X Nie, Z Zhang, Z Zhang, C Li… - European Journal of …, 2022 - Elsevier
Proteolysis targeting chimera (PROTAC) is one of the most frequently used technologies for targeted protein degradation. PROTACs are composed of target protein ligand, E3 ligase …
Number of citations: 21 www.sciencedirect.com
T Seedorf - 2023 - repo.uni-hannover.de
The oligopeptides cystobactamid and Myxovalargin A are natural products produced by myxobacteria. Both secondary metabolites exhibit high antibacterial activity and are currently in …
Number of citations: 0 www.repo.uni-hannover.de
C Shinji, S Maeda, K Imai, M Yoshida… - Bioorganic & medicinal …, 2006 - Elsevier
A series of hydroxamic acid derivatives bearing a cyclic amide/imide group as a linker and/or cap structure, prepared during our structural development studies based on thalidomide, …
Number of citations: 75 www.sciencedirect.com
T Seedorf
Number of citations: 0

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